gamma-Dodecalactone

Catalog No.
S598141
CAS No.
2305-05-7
M.F
C12H22O2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Dodecalactone

CAS Number

2305-05-7

Product Name

gamma-Dodecalactone

IUPAC Name

5-octyloxolan-2-one

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3

InChI Key

WGPCZPLRVAWXPW-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CCC(=O)O1

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

gamma-dodecalactone

Canonical SMILES

CCCCCCCCC1CCC(=O)O1

Gamma-Dodecalactone (γ-Dodecalactone) is a lactone, a specific type of organic compound, with the chemical formula C12H22O2. It is a colorless to pale yellow liquid with a characteristic fruity and creamy odor, often described as similar to peach, coconut, and butter []. Due to its unique aroma profile, gamma-Dodecalactone has found various applications in the scientific research field, particularly in the areas of:

  • Food Science and Flavor Research

    Researchers utilize gamma-Dodecalactone to understand and enhance flavor profiles in food products. Studies have explored its role in flavor perception, interaction with other flavor compounds, and its potential to mask undesirable flavors [, ].

  • Perfumery and Fragrance Research

    Gamma-Dodecalactone is a valuable tool in perfumery research due to its ability to contribute fruity, creamy, and musky notes to fragrances. Scientists use it to create and evaluate new perfume compositions and understand how different fragrance components interact with each other [].

  • Chemical and Material Science Research

    Gamma-Dodecalactone's unique chemical structure and properties have been investigated in various material science studies. Researchers have explored its potential applications in developing biodegradable polymers, lubricants, and other functional materials [].

Gamma-Dodecalactone, also known as dodecanolide-1,4 or hydroxydodecanoic acid gamma-lactone, is a cyclic ester belonging to the gamma-lactone family. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.31 g/mol. The compound appears as a colorless liquid with a fruity and creamy aroma, often described as having warm, metallic, and fatty notes . It is characterized by its unique structure, which includes an asymmetric carbon atom, although it is typically used in its racemic mixture in perfumery .

While generally recognized as safe for use in fragrances and flavors, concentrated gamma-dodecalactone may cause skin irritation in some individuals [7].

Note:

  • The Good Scents Company
  • Pell Wall:
  • PerfumersWorld
  • Aftelier:
  • National Institute of Standards and Technology
  • Organic Chemistry Portal
  • The Good Scents Company Safety Data Sheet ([link gamma dodecalactone sds ON The Good Scents Company thegoodscentscompany.com])

Additional Points:

  • Research on the potential environmental impact of gamma-dodecalactone is limited.
  • Further studies might explore its potential applications in flavor science.
, primarily involving the esterification of fatty acids or their derivatives. Notable methods include:

  • Intramolecular Esterification: This involves the reaction of 4-hydroxyheptanoic acid catalyzed by strong acids like concentrated sulfuric acid .
  • Reaction with Acrylic Acid: Gamma-Dodecalactone can also be synthesized by the reaction of acrylic acid with butanol in the presence of alkaline sulfates or phosphates .

These reactions highlight the compound’s versatility in synthetic organic chemistry.

The synthesis of gamma-Dodecalactone can be approached through both chemical and biological methods:

  • Chemical Synthesis:
    • Conventional Methods: Include intramolecular esterification and reactions involving acrylic acid and butanol.
    • Chiral Synthesis: Recent patents describe methods for producing chiral gamma-Dodecalactone using specific catalysts and reactants to achieve high enantiomeric excess .
  • Biological Synthesis:
    • Utilizing yeast such as Waltomyces reaper to convert 10-hydroxystearic acid into gamma-Dodecalactone has been developed as an eco-friendly alternative. This method optimizes conditions such as pH, temperature, and nitrogen sources to enhance yield .

Gamma-Dodecalactone is widely utilized in various industries:

  • Perfumery: Its creamy and fruity scent makes it a popular ingredient in fragrances, contributing to warm and smooth accords .
  • Food Industry: Employed as a flavoring agent due to its pleasant aroma profile.
  • Cosmetics: Used in formulations for its scent and potential antimicrobial properties.

Several compounds share structural similarities with gamma-Dodecalactone. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Delta-DodecalactoneCyclic EsterOne less carbon atom in the ring; fruity peach odor .
Gamma-UndecalactoneCyclic EsterShorter carbon chain; different aromatic profile.
Gamma-OctalactoneCyclic EsterSmaller ring structure; distinct scent characteristics.

Gamma-Dodecalactone stands out due to its specific fruity and creamy aroma, making it particularly valuable in perfumery compared to its counterparts.

Physical Description

colourless to pale yellow liquid with a fruity, peach-like, pear-like odou

XLogP3

3.8

Density

0.933-0.938

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1616 of 1719 companies (only ~ 6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2305-05-7
57084-18-1

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

2(3H)-Furanone, dihydro-5-octyl-: ACTIVE

Dates

Modify: 2023-08-15

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